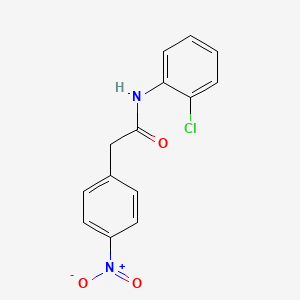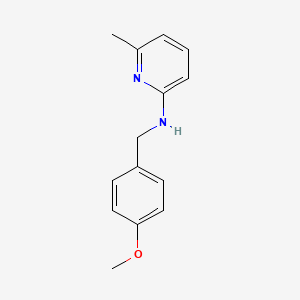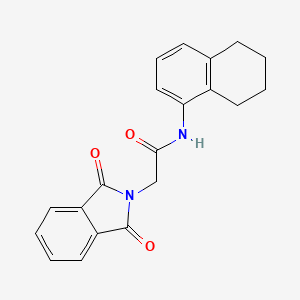![molecular formula C17H17NO5 B5776440 methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate, also known as MAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In material science, methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been used as a building block for the synthesis of various polymers and copolymers. It has also been studied as a potential precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation.
In environmental science, methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been studied as a potential adsorbent for the removal of heavy metals from wastewater. It has also been investigated for its potential use as a pesticide.
Mechanism of Action
The mechanism of action of methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate is not fully understood, but it is believed to act through multiple pathways. In anti-cancer studies, methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
In material science, methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate acts as a building block for the synthesis of polymers and copolymers. It also acts as a ligand for the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects
methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been shown to exhibit low toxicity in vitro and in vivo studies. In anti-cancer studies, methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate in lab experiments is its versatility. It can be used as a building block for the synthesis of various polymers and copolymers, as well as metal-organic frameworks. It also exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential drug candidate for the treatment of various diseases.
One limitation of using methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate in lab experiments is its relatively complex synthesis method. It also has limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate and its potential as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate as a building block for the synthesis of various polymers and copolymers, as well as metal-organic frameworks. In environmental science, further studies are needed to explore the potential use of methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate as an adsorbent for the removal of heavy metals from wastewater and as a pesticide.
Synthesis Methods
Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate is synthesized through the reaction between 4-aminophenol and phenoxyacetic acid, followed by the addition of methyl chloroacetate. The resulting product is then purified through recrystallization to obtain methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate.
properties
IUPAC Name |
methyl 2-[4-[(2-phenoxyacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-17(20)12-23-15-9-7-13(8-10-15)18-16(19)11-22-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQYCVUHUMRJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)


![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)



![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)